![molecular formula C18H20O3S B296010 4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)
4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as TBSB aldehyde and is widely used in organic chemistry as a reagent for the synthesis of various compounds. In
Mecanismo De Acción
TBSB aldehyde acts as a protecting group for alcohols and amines by forming a stable sulfonate ester. This protects the functional group from unwanted reactions during subsequent reactions. The protecting group can be removed through the use of a strong acid such as hydrochloric acid.
Biochemical and Physiological Effects:
TBSB aldehyde does not have any known biochemical or physiological effects as it is primarily used as a reagent in organic synthesis. However, it is important to handle this compound with care as it can be harmful if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBSB aldehyde has several advantages for lab experiments. It is a stable compound that can be easily handled and stored. It is also highly selective in its protection of alcohols and amines, which allows for the synthesis of complex molecules. However, TBSB aldehyde has some limitations. It requires the use of strong bases and anhydrous conditions, which can be challenging to set up and maintain. Additionally, the protecting group can be difficult to remove, which can limit the efficiency of subsequent reactions.
Direcciones Futuras
There are several future directions for the use of TBSB aldehyde in scientific research. One potential application is in the synthesis of new pharmaceuticals with improved properties. TBSB aldehyde can be used to protect functional groups during the synthesis of these compounds, which can lead to more efficient and selective reactions. Additionally, TBSB aldehyde can be used in the synthesis of new materials with unique properties. Overall, TBSB aldehyde has significant potential in scientific research and can be used to advance various fields.
Métodos De Síntesis
TBSB aldehyde is synthesized through the reaction of 4-tert-butylbenzaldehyde with 4-methylsulfonylmethylphenyl lithium reagent. The reaction is carried out in anhydrous conditions and requires the use of a strong base such as lithium diisopropylamide (LDA). The resulting product is a white solid that is purified through recrystallization.
Aplicaciones Científicas De Investigación
TBSB aldehyde has been used in various scientific research applications, including the synthesis of natural products, pharmaceuticals, and materials. It is commonly used as a reagent in organic synthesis due to its ability to selectively protect alcohols and amines. TBSB aldehyde has also been used in the synthesis of complex molecules such as artemisinin, a natural product with anti-malarial properties.
Propiedades
Fórmula molecular |
C18H20O3S |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
4-[(4-tert-butylphenyl)sulfonylmethyl]benzaldehyde |
InChI |
InChI=1S/C18H20O3S/c1-18(2,3)16-8-10-17(11-9-16)22(20,21)13-15-6-4-14(12-19)5-7-15/h4-12H,13H2,1-3H3 |
Clave InChI |
LPDDQYUDGGXWBN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C=O |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





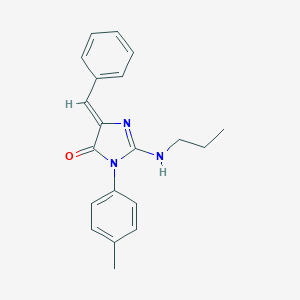

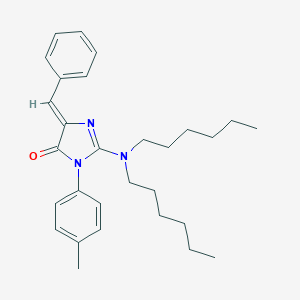



![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
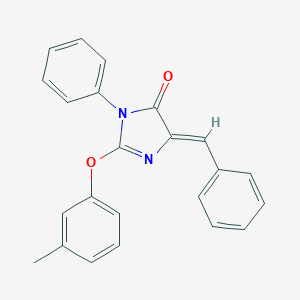
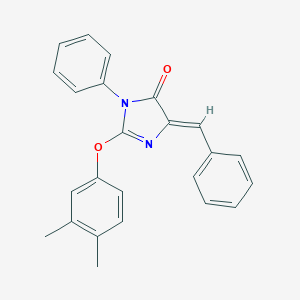
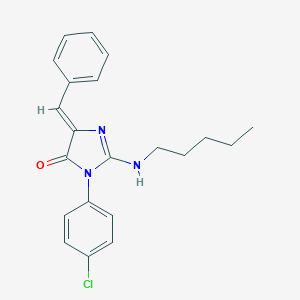
![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)
